Cas no 887567-85-3 (4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one)

4-Bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound featuring a bromo and fluoro substitution on the indazolone scaffold. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both halogen substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The indazolone core is known for its bioactivity, often serving as a key motif in drug discovery. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules.
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one structure
887567-85-3 structure
Product name:4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one
CAS No:887567-85-3
MF:C7H4BrFN2O
MW:231.021863937378
MDL:MFCD07781845
CID:840988
PubChem ID:24728433

4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-fluoro-1H-indazol-3-ol
    • 6-Bromo-4-fluoro-3-hydroxy indazole
    • 4-Bromo-3-hydroxy-6-fluoro-(1H)indazole
    • 4-bromo-6-fluoro-1,2-dihydro-3H-Indazol-3-one
    • C7H4BrFN2O
    • 4583AC
    • FCH1385799
    • AK119736
    • AX8245152
    • 4-bromo-6-fluoro-1,2-dihydroindazol-3-one
    • 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one
    • AMY9594
    • FT-0707921
    • I11190
    • DTXSID00646407
    • WS-01120
    • 887567-85-3
    • AKOS016010886
    • A861500
    • DA-39834
    • MDL: MFCD07781845
    • Inchi: 1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
    • InChI Key: NRBMBUFFRQRNTF-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C(=C([H])C2=C1C(N([H])N2[H])=O)F

Computed Properties

  • Exact Mass: 229.94910g/mol
  • Monoisotopic Mass: 229.94910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1
  • XLogP3: 1.9

4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDW005-1G
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one
887567-85-3 95%
1g
¥ 2,758.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B79580-1g
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3 95%
1g
¥3950.0 2022-04-28
Chemenu
CM150119-1g
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3 95%
1g
$*** 2023-03-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B79580-250mg
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3 95%
250mg
¥1950.0 2022-04-28
A2B Chem LLC
AH92693-1mg
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3
1mg
$73.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1531699-1g
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3 98%
1g
¥6435.00 2024-04-26
Ambeed
A304051-1g
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3 95+%
1g
$980.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDW005-250.0mg
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one
887567-85-3 95%
250.0mg
¥1101.0000 2024-07-20
A2B Chem LLC
AH92693-10mg
4-Bromo-6-fluoro-1H-indazol-3-ol
887567-85-3
10mg
$135.00 2024-04-19
eNovation Chemicals LLC
D501097-5g
6-Bromo-4-fluoro-3-hydroxy indazole
887567-85-3 95%
5g
$2650 2025-02-26

4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one Related Literature

Additional information on 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one

4-Bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 887567-85-3): A Versatile Building Block in Medicinal Chemistry

In the realm of pharmaceutical research and drug discovery, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 887567-85-3) has emerged as a crucial heterocyclic compound with significant potential. This indazole derivative serves as a valuable building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

The growing interest in 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one stems from its unique structural features that make it an attractive scaffold for medicinal chemistry applications. Researchers are particularly drawn to its bromine and fluorine substitutions, which offer excellent opportunities for further functionalization through cross-coupling reactions and other synthetic transformations.

Recent advancements in cancer drug development have highlighted the importance of indazole-based compounds like 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one. The compound's ability to serve as a precursor for protein kinase inhibitors aligns perfectly with current trends in targeted cancer therapies, addressing common search queries about "next-generation cancer treatment compounds" and "novel kinase inhibitor scaffolds."

From a chemical perspective, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one exhibits several noteworthy characteristics. The presence of both halogen atoms (bromine and fluorine) at specific positions on the indazole core enhances its reactivity in various coupling reactions, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

The pharmaceutical industry's shift toward fragment-based drug design has further increased demand for specialized heterocyclic building blocks like 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one. This trend responds to frequent searches about "small molecule drug discovery" and "fragment library compounds," positioning this chemical as highly relevant to current research priorities.

Beyond oncology applications, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one shows promise in other therapeutic areas. Its structural features make it suitable for developing compounds targeting inflammatory diseases and central nervous system disorders, addressing growing interest in "neurological drug candidates" and "anti-inflammatory small molecules."

The synthetic versatility of 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one allows for numerous modifications, enabling medicinal chemists to explore diverse pharmacological profiles. This adaptability makes it particularly valuable in high-throughput screening programs and combinatorial chemistry approaches, topics frequently searched by pharmaceutical researchers.

Quality control and characterization of 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one are critical aspects for research applications. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry ensure the compound meets the stringent purity requirements necessary for pharmaceutical development, addressing common queries about "compound characterization methods."

The market for specialized pharmaceutical intermediates like 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one continues to expand, driven by increasing R&D investments in drug discovery. This growth reflects broader industry trends toward targeted therapies and personalized medicine, frequently searched topics in the pharmaceutical sector.

Storage and handling of 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one require standard laboratory precautions for organic compounds. Proper conditions include protection from moisture and storage at controlled temperatures, information often sought by laboratory technicians and research scientists.

Future research directions for 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one derivatives may explore their potential in antibacterial and antiviral applications, particularly given the growing need for novel antimicrobial agents. This aligns with current searches about "antibiotic resistance solutions" and "broad-spectrum antiviral compounds."

In conclusion, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 887567-85-3) represents a valuable tool in modern medicinal chemistry. Its unique structural features, synthetic versatility, and potential therapeutic applications make it a compound of significant interest to researchers working on innovative drug development and targeted therapies across multiple disease areas.

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